molecular formula C9H8BrN3O2 B3387048 methyl N-(6-bromo-1H-benzimidazol-2-yl)carbamate CAS No. 78695-17-7

methyl N-(6-bromo-1H-benzimidazol-2-yl)carbamate

Cat. No.: B3387048
CAS No.: 78695-17-7
M. Wt: 270.08 g/mol
InChI Key: CLOUFUJTHZGQMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of methyl N-(6-bromo-1H-benzimidazol-2-yl)carbamate typically involves the condensation of o-phenylenediamine with formic acid or its equivalents, followed by bromination and subsequent carbamate formation. The general synthetic route includes:

Chemical Reactions Analysis

Methyl N-(6-bromo-1H-benzimidazol-2-yl)carbamate undergoes various chemical reactions, including:

Scientific Research Applications

Methyl N-(6-bromo-1H-benzimidazol-2-yl)carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl N-(6-bromo-1H-benzimidazol-2-yl)carbamate involves its interaction with microtubules. It binds to the colchicine-sensitive site of tubulin, inhibiting its polymerization into microtubules. This disruption of microtubule dynamics leads to cell cycle arrest and apoptosis in cancer cells. The compound is particularly effective against cells with mutant p53, making it a promising candidate for treating certain types of cancer .

Comparison with Similar Compounds

Methyl N-(6-bromo-1H-benzimidazol-2-yl)carbamate is unique due to its specific substitution pattern and its potent biological activities. Similar compounds include:

These compounds share the benzimidazole core structure but differ in their substituents and specific biological activities, highlighting the versatility and importance of the benzimidazole scaffold in medicinal chemistry .

Properties

IUPAC Name

methyl N-(6-bromo-1H-benzimidazol-2-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrN3O2/c1-15-9(14)13-8-11-6-3-2-5(10)4-7(6)12-8/h2-4H,1H3,(H2,11,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLOUFUJTHZGQMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NC1=NC2=C(N1)C=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90302868
Record name NSC154754
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90302868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78695-17-7
Record name NSC154754
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=154754
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC154754
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90302868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a slurry of 4-bromobenzene-1,2-diamine (2.1 g, 11 mmol), 1,2-dimethoxyethane (20 mL) and methanol (5 mL) was added 1,3-bis(methoxycarbonyl)-2-methyl-2-thiopseudourea (4.0 g, 19 mmol). The reaction mixture was heated (105° C.) for 12 h and then diluted with ethyl ether (100 mL). The resulting precipitate was collected by filtration and rinsed with ethyl ether (2×25 mL) to provide methyl 6-bromo-1H-benzo[d]imidazol-2-ylcarbamate (2.3 g, 77% yield). MS (EI) for C9H8BrN3O2: 271 (MH+).
Quantity
2.1 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Name
1,3-bis(methoxycarbonyl)-2-methyl-2-thiopseudourea
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl N-(6-bromo-1H-benzimidazol-2-yl)carbamate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
methyl N-(6-bromo-1H-benzimidazol-2-yl)carbamate
Reactant of Route 3
Reactant of Route 3
methyl N-(6-bromo-1H-benzimidazol-2-yl)carbamate
Reactant of Route 4
Reactant of Route 4
methyl N-(6-bromo-1H-benzimidazol-2-yl)carbamate
Reactant of Route 5
Reactant of Route 5
methyl N-(6-bromo-1H-benzimidazol-2-yl)carbamate
Reactant of Route 6
Reactant of Route 6
methyl N-(6-bromo-1H-benzimidazol-2-yl)carbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.